An In-Depth Technical Guide to 3-(Difluoromethyl)-N-methylaniline: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-(Difluoromethyl)-N-methylaniline: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. The unique properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the array of fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant attention for its distinct characteristics. Unlike the more common trifluoromethyl (-CF3) group, the difluoromethyl group acts as a "lipophilic hydrogen bond donor," a feature that allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities.[1][2][3] This bioisosterism can lead to enhanced metabolic stability, modulated lipophilicity, and improved target-binding affinity.[4][5]
This guide provides a comprehensive technical overview of 3-(Difluoromethyl)-N-methylaniline (CAS Number: 1782847-98-6), a compound that combines the advantageous properties of the difluoromethyl group with the versatile aniline scaffold. While specific experimental data for this particular molecule is not extensively available in peer-reviewed literature, this document will provide well-founded protocols and data based on established principles of organic chemistry and the known behavior of analogous compounds.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 3-(Difluoromethyl)-N-methylaniline is fundamental for its application in research and development. The following table summarizes its key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 1782847-98-6 | Vendor Data |
| Molecular Formula | C₈H₉F₂N | Vendor Data |
| Molecular Weight | 157.16 g/mol | Vendor Data |
| IUPAC Name | 3-(Difluoromethyl)-N-methylaniline | IUPAC Nomenclature |
| Predicted Boiling Point | 210-220 °C at 760 mmHg | Estimation based on similar anilines |
| Predicted LogP | 2.1 ± 0.3 | Estimation from chemical structure |
| Appearance | Colorless to pale yellow liquid | General property of anilines |
Proposed Synthesis and Manufacturing Workflow
The synthesis of 3-(Difluoromethyl)-N-methylaniline can be envisioned through a two-step process, starting from a readily available aniline precursor. The proposed synthetic route involves the introduction of the difluoromethyl group onto the aromatic ring, followed by N-methylation.
Diagram of the Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of 3-(Difluoromethyl)-N-methylaniline.
Step 1: Synthesis of 3-(Difluoromethyl)aniline (Hypothetical Protocol)
The introduction of the difluoromethyl group can be achieved via the deoxyfluorination of an appropriate aldehyde precursor.
Experimental Protocol:
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Reaction Setup: To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq).
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-(difluoromethyl)aniline.
Step 2: N-Methylation of 3-(Difluoromethyl)aniline (Hypothetical Protocol)
Selective N-monomethylation of anilines can be achieved using various methylating agents. Dimethyl carbonate (DMC) is a green and effective option.[6]
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 3-(difluoromethyl)aniline (1.0 eq), dimethyl carbonate (2.0 eq), and a catalytic amount of a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).
-
Reaction Execution: Heat the mixture to 120-140 °C and stir for 24-48 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material and the formation of the product by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield 3-(Difluoromethyl)-N-methylaniline.
Applications in Drug Development: Leveraging Bioisosterism
The difluoromethyl group is a bioisostere of several common functional groups, including hydroxyl, thiol, and amine groups.[4][5] This means it can mimic the steric and electronic properties of these groups while offering improved metabolic stability and modulated lipophilicity.
Diagram Illustrating Bioisosterism
Caption: A typical analytical workflow for the characterization of 3-(Difluoromethyl)-N-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organofluorine compounds. [7][8] Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. Expect to see signals for the aromatic protons, the N-methyl protons, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
-
¹³C NMR: Acquire a carbon NMR spectrum. The carbon of the difluoromethyl group will appear as a triplet with a large one-bond C-F coupling constant.
-
¹⁹F NMR: Acquire a fluorine NMR spectrum. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group, which will be split into a doublet by the adjacent proton. [9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for assessing the purity and identifying volatile impurities.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. The mass spectrum is expected to show a molecular ion peak at m/z 157 and characteristic fragmentation patterns. [10]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantitative analysis and purity determination.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution. Prepare a series of calibration standards by dilution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Construct a calibration curve from the standards and determine the concentration of the sample.
Safety and Handling
Substituted anilines should be handled with care due to their potential toxicity. [11][12]The following guidelines are based on the safety profiles of related aniline compounds.
| Hazard Category | Description and Precautions |
| Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated fume hood. [13] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [15] |
| Spill and Disposal | In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow local regulations for chemical waste disposal. [16] |
| First Aid | In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure. [14] |
Conclusion
3-(Difluoromethyl)-N-methylaniline is a promising building block for the development of novel pharmaceuticals and agrochemicals. Its unique combination of a difluoromethyl group and an N-methylaniline scaffold offers a versatile platform for the design of molecules with enhanced biological activity and improved pharmacokinetic properties. While direct experimental data for this compound is limited, this guide provides a solid foundation of predicted properties, hypothetical synthetic and analytical protocols, and safety guidelines based on established scientific principles and data from analogous compounds. Researchers and scientists are encouraged to use this guide as a starting point for their investigations into the potential of this and other difluoromethylated compounds.
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